Pyrraculomycin

Description

Properties

CAS No. |

88477-80-9 |

|---|---|

Molecular Formula |

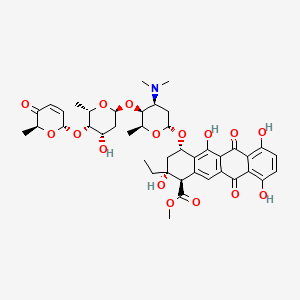

C42H51NO16 |

Molecular Weight |

825.8 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |

InChI Key |

QEAUOZOEMLMFLN-PSCMOPHJSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrraculomycin involves complex organic reactions. One of the primary methods includes the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using solvent extraction techniques and further purified using chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: Pyrraculomycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered antimicrobial properties.

Scientific Research Applications

Case Studies and Efficacy

Several studies have evaluated the antimicrobial efficacy of Pyrraculomycin against various pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 17.0 | 1.6 |

| Escherichia coli | 17.66 | 25 |

| Pseudomonas aeruginosa | 14.0 | 25 |

| Bacillus cereus | 15.66 | 10 |

These results indicate that this compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative counterparts, suggesting its potential as a treatment for resistant infections .

Case Studies and Efficacy

Research has shown that this compound exhibits dose-dependent anticancer activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 56.76 |

This study highlights the compound's potential as a therapeutic agent for liver cancer, providing a basis for further clinical investigations into its efficacy and safety .

Broader Implications in Drug Development

The rise of antibiotic-resistant bacteria has necessitated the exploration of new antimicrobial agents like this compound. Its unique properties not only position it as a candidate for treating resistant infections but also highlight its potential role in combination therapies that enhance the efficacy of existing antibiotics.

Future Research Directions

Ongoing research is focused on:

- Structural Modifications : To enhance the potency and selectivity of this compound against specific pathogens.

- Combination Therapies : Evaluating the synergistic effects when used alongside traditional antibiotics.

- Clinical Trials : Assessing safety, pharmacokinetics, and overall therapeutic effectiveness in human subjects.

Mechanism of Action

Pyrraculomycin exerts its antimicrobial effects by targeting the bacterial cell membrane and disrupting its integrity. This leads to leakage of cellular contents and eventual cell death. The compound also interferes with essential metabolic pathways within the bacterial cell, further inhibiting growth and proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound, Cinerubin B, and Spartanamicin A

Key Observations:

- Stereochemical Variations: Cinerubin B and spartanamicin A are configurational isomers, differing only in the orientation of the methyl group at the 5''' position (equatorial vs. axial) .

- Olefinic Bonds : Unlike cinerubin B and spartanamicin A, this compound lacks conjugated olefinic double bonds in its sugar system, a critical factor in its exclusion from certain structural assignments .

Table 2: Antimicrobial Activity of this compound and Analogues

Key Observations:

- Gram-Positive Bacteria : this compound exhibits twice the potency of cinerubin B against S. aureus (MIC 1.56 µg/ml vs. 3.13 µg/ml) .

- Mechanistic Implications : The absence of conjugated olefinic bonds in this compound may alter its interaction with bacterial membranes or DNA intercalation, though this remains speculative .

Pharmacological and Chemical Implications

- Structure-Activity Relationship (SAR) : While this compound’s sugar moiety modifications enhance its Gram-positive activity, its lack of conjugated double bonds may reduce stability or bioavailability compared to cinerubin B .

- Comparative Analyses: ANOSIM and hierarchical clustering analyses (HCA) suggest that minor stereochemical differences (e.g., methyl group orientation) significantly impact bioactivity, as seen in cinerubin B’s higher cytotoxicity .

Research Findings and Limitations

Q & A

What experimental approaches are recommended to elucidate Pyrraculomycin’s primary mechanisms of action against bacterial targets?

Basic Research Question

To investigate mechanisms of action, employ gene knockout studies to identify essential bacterial pathways affected by this compound. Combine this with proteomic profiling (e.g., 2D gel electrophoresis or mass spectrometry) to detect protein expression changes post-treatment. Validate findings using minimum inhibitory concentration (MIC) assays under varying physiological conditions .

What standardized assays should be used to evaluate this compound’s in vitro antimicrobial activity?

Basic Research Question

Use broth microdilution assays (following CLSI guidelines) to determine MIC values across bacterial strains. Supplement with time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects. Include controls for pH, temperature, and inoculum size to ensure reproducibility .

How can researchers design longitudinal studies to assess resistance development to this compound?

Advanced Research Question

Implement serial passage experiments where bacterial strains are repeatedly exposed to sub-inhibitory concentrations of this compound over generations. Pair this with whole-genome sequencing to identify mutations linked to resistance. Use chemostat models to simulate environmental pressures and track resistance evolution .

What methodologies resolve contradictions in reported efficacy of this compound across studies?

Advanced Research Question

Conduct a systematic review with meta-analysis to aggregate data, ensuring variables like bacterial strain specificity, growth media, and assay conditions are harmonized. Apply sensitivity analysis to identify confounding factors (e.g., pH, temperature). Replicate disputed experiments using standardized protocols .

Which in vivo models are optimal for studying this compound’s pharmacokinetic/pharmacodynamic (PK/PD) properties?

Advanced Research Question

Use murine infection models to measure parameters like AUC/MIC ratios and tissue penetration. Employ microdialysis for real-time monitoring of drug concentrations in infected tissues. Validate results with LC-MS/MS for precise quantification of this compound and metabolites .

What retrosynthetic strategies are applicable for this compound’s chemical synthesis?

Basic Research Question

Apply retrosynthetic analysis to identify key bond disconnections, prioritizing macrocyclic or polyketide synthase-derived fragments. Validate intermediates via NMR and high-resolution mass spectrometry . Optimize yield using DoE (Design of Experiments) to test reaction conditions .

How can researchers investigate this compound’s impact on host microbiota during therapeutic use?

Advanced Research Question

Use metagenomic sequencing (16S rRNA or shotgun) to profile gut microbiota before and after this compound exposure in gnotobiotic mouse models. Correlate findings with metabolomic profiling (e.g., LC-MS) to identify shifts in microbial-derived metabolites .

What toxicological assays are essential for characterizing this compound’s safety profile?

Basic Research Question

Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) on mammalian cell lines. Supplement with acute and sub-chronic toxicity studies in rodent models, monitoring hematological, hepatic, and renal biomarkers. Include Ames tests to assess mutagenic potential .

How can formulation strategies enhance this compound’s bioavailability for systemic delivery?

Advanced Research Question

Test nanoencapsulation (e.g., liposomes or polymeric nanoparticles) to improve solubility and half-life. Use solubility parameter calculations (Hansen solubility parameters) to identify compatible excipients. Validate stability via accelerated degradation studies under ICH guidelines .

What omics approaches identify this compound’s off-target effects in eukaryotic cells?

Advanced Research Question

Apply transcriptomic profiling (RNA-seq) to detect differentially expressed genes in human cell lines post-treatment. Integrate with metabolomic networks (via platforms like MetaboAnalyst) to map metabolic disruptions. Confirm findings using CRISPR-Cas9 knockouts of implicated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.